5-Amino-6-(2-thiazolylthio)-1-indanone
Description
5-Amino-6-(2-thiazolylthio)-1-indanone is a substituted indanone derivative characterized by a thiazole ring and an amino group at positions 6 and 5, respectively. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, may confer unique electronic and steric properties compared to simpler alkyl- or oxadiazoline-substituted indanones discussed in the literature .
Properties
Molecular Formula |
C12H10N2OS2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
5-amino-6-(1,3-thiazol-2-ylsulfanyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H10N2OS2/c13-9-5-7-1-2-10(15)8(7)6-11(9)17-12-14-3-4-16-12/h3-6H,1-2,13H2 |
InChI Key |
UPVRCSGNNCCKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)N)SC3=NC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Indanone Derivatives
Structural and Functional Group Analysis
Key analogs of 1-indanone derivatives include:
- 2-Methyl-1-indanone and 2-ethyl-1-indanone: Alkyl-substituted derivatives with enhanced receptor binding affinity in insect odorant receptors (CpomOR19 and SlitOR19) .
- 3-Methyl-1-indanone: Exhibits weaker receptor activation compared to 2-substituted analogs, highlighting positional sensitivity .
- 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thione : A sulfur-containing heterocyclic derivative synthesized via hydrazide reactions, emphasizing synthetic versatility .
Key distinctions of 5-Amino-6-(2-thiazolylthio)-1-indanone:
- Positional effects: The amino group at position 5 and thiazolylthio at position 6 create a steric and electronic profile distinct from 2- or 3-substituted analogs.
Relevant findings from insect odorant receptor studies :
| Compound | Receptor Response (CpomOR19/SlitOR19) | Threshold (µg) | Key Structural Feature |
|---|---|---|---|
| 1-Indanone | Moderate | 10 | Unsubstituted |
| 2-Methyl-1-indanone | Strongest | 1 | 2-methyl group |
| 2-Ethyl-1-indanone | Strong | <1 | 2-ethyl group |
| 3-Methyl-1-indanone | Weak (CpomOR19 > SlitOR19) | 10 | 3-methyl group |
| This compound | Not tested | N/A | 5-amino, 6-thiazolylthio |
Inferences :
- The amino group at position 5 could introduce hydrogen-bonding interactions absent in other analogs, possibly enabling novel binding modes .
Functional Implications of Substituent Diversity
- Alkyl groups (2-methyl, 2-ethyl): Enhance hydrophobicity and receptor binding via van der Waals interactions, as seen in CpomOR19’s preference for 2-substituted indanones .
- Thiazolylthio group : May increase metabolic stability or alter pharmacokinetics due to sulfur’s resistance to oxidative degradation .
- Amino group: Could improve water solubility or serve as a site for further functionalization (e.g., acetylation, Schiff base formation) .
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